
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one is a chiral compound that features a fluorenone core with a benzyl-substituted oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized through the cyclization of an amino alcohol with a carboxylic acid derivative.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Fluorenone Core: The fluorenone core is synthesized through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorenone core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a hydrofluorenone derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(5-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one: can be compared with other chiral oxazoline-fluorenone derivatives.
Fluorenone derivatives: Compounds with similar fluorenone cores but different substituents.
Oxazoline derivatives: Compounds with similar oxazoline rings but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chiral oxazoline ring and a fluorenone core, which may impart unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C23H17NO2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-[(5S)-5-benzyl-4,5-dihydro-1,3-oxazol-2-yl]fluoren-9-one |
InChI |
InChI=1S/C23H17NO2/c25-22-18-10-5-4-9-17(18)21-19(22)11-6-12-20(21)23-24-14-16(26-23)13-15-7-2-1-3-8-15/h1-12,16H,13-14H2/t16-/m0/s1 |
InChI-Schlüssel |
SNKUSRHLUMHBTE-INIZCTEOSA-N |
Isomerische SMILES |
C1[C@@H](OC(=N1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
Kanonische SMILES |
C1C(OC(=N1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


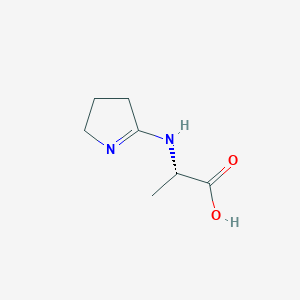
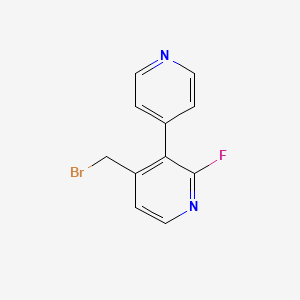
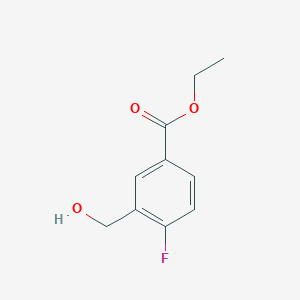
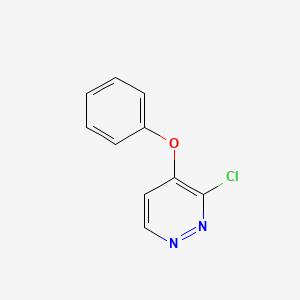

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)


![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
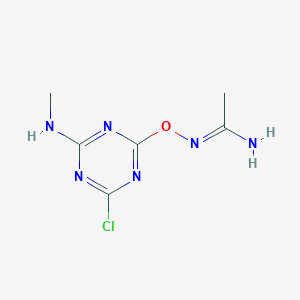

![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)


